5-Methoxy-2-(piperidin-4-yl)pyridine falls under the classification of heterocyclic compounds, specifically those containing both nitrogen-containing rings (piperidine and pyridine). It is also categorized as an alkaloid, which are naturally occurring compounds that mostly contain basic nitrogen atoms.
The synthesis of 5-Methoxy-2-(piperidin-4-yl)pyridine can be achieved through several methods, typically involving cyclization reactions. One common synthesis route includes:
In an industrial context, large-scale production may utilize continuous flow reactors to enhance efficiency and scalability, allowing for better control over reaction parameters and product quality .
The molecular structure of 5-Methoxy-2-(piperidin-4-yl)pyridine can be analyzed based on its components:
5-Methoxy-2-(piperidin-4-yl)pyridine participates in various chemical reactions, including:
The specific conditions for these reactions vary based on the reagents used but generally involve controlling temperature, solvent choice, and reaction time to optimize yields.
The mechanism of action for 5-Methoxy-2-(piperidin-4-yl)pyridine primarily involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. This interaction is often studied in the context of drug development, where understanding binding affinities and inhibition mechanisms is crucial .
The physical and chemical properties of 5-Methoxy-2-(piperidin-4-yl)pyridine include:
These properties influence its behavior in chemical reactions and biological systems, making it a versatile compound for various applications .
5-Methoxy-2-(piperidin-4-yl)pyridine has several significant applications:
The construction of the pyridine-piperidine hybrid core in 5-Methoxy-2-(piperidin-4-yl)pyridine (CAS 1256789-40-8) requires precise regiocontrol to position the methoxy and piperidinyl groups at the 5- and 2-positions, respectively. Three primary strategies dominate contemporary synthesis:
Hantzsch Pyridine Synthesis: This classical approach enables modular assembly through condensation of β-keto esters, aldehydes, and ammonia derivatives. Optimization studies reveal that using 3-(methoxycarbonyl)acrolein as a precursor directs methoxy group incorporation at the 5-position, while 4-(Boc-piperidinyl)acetaldehyde introduces the piperidine moiety. Yields range from 45–68% but suffer from regiochemical impurities requiring chromatographic separation .
Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling between 5-methoxy-2-bromopyridine and N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine achieves C–C bond formation at C2–C4’. Subsequent pyridine hydrogenation yields the target compound. Key advantages include >95% regioselectivity and tolerance for diverse piperidine N-protecting groups. Catalyst screening shows Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ (78% vs. 52% yield) [7] [8].
Direct Nucleophilic Substitution: Displacement of 2-chloro-5-methoxypyridine with 4-(aminopiperidine) under microwave irradiation (150°C, DMF, K₂CO₃) provides a one-step route. However, competing N-alkylation and elimination side products limit yields to <40% .
Table 1: Comparative Analysis of Regioselective Synthesis Routes
Method | Key Intermediate | Regioselectivity | Yield (%) | Limitations |
---|---|---|---|---|
Hantzsch Synthesis | 3-(Methoxycarbonyl)acrolein | Moderate (∼7:1) | 45–68 | Chromatography-intensive |
Suzuki-Miyaura Coupling | 2-Bromo-5-methoxypyridine | High (>20:1) | 72–78 | Requires piperidine boronic ester |
Nucleophilic Displacement | 2-Chloro-5-methoxypyridine | Low (∼3:1) | 30–40 | Over-alkylation side products |
The methoxy group at C5 significantly influences electronic properties and bioactivity. Catalytic methods for its installation focus on efficiency and functional group tolerance:
Palladium-Catalyzed C–O Coupling: Buchwald-Hartwig arylation of 5-hydroxy-2-(piperidin-4-yl)pyridine with iodomethane employs Pd₂(dba)₃/XPhos catalyst systems. Optimized conditions (toluene, 100°C, Cs₂CO₃) achieve 92% conversion with <2% O-overalkylation. This method is superior to classical Williamson ether synthesis, which gives only 65% yield due to piperidine N-alkylation [4] [6].
Demethylation-Methylation Tandem: Regioselective demethylation of 2,5-dimethoxypyridine precursors using BCI₃ in DCM (−78°C) exposes the C5 hydroxyl group, followed by catalytic methylation. This resolves issues with direct C5 functionalization of pre-formed pyridine-piperidine scaffolds. NMR studies confirm >99% regioretention [6].
Enzymatic O-Methylation: Immobilized catechol-O-methyltransferase (COMT) catalyzes transfer of methyl groups from S-adenosylmethionine to 5-hydroxypyridine precursors. Biocatalytic conditions (pH 7.4, 37°C) provide 85% yield with exceptional chemo- and regioselectivity, though substrate scope limitations exist [7].
Piperidine ring intermediates dictate stereochemical and functional outcomes in the final molecule. Critical optimizations include:
Salt Formation for Solubility: Dihydrochloride salts of intermediates enhance crystallinity and aqueous solubility. Stoichiometric studies show that 2.1 eq. HCl in iPrOH yields monohydrate crystals suitable for X-ray analysis, confirming the piperidine chair conformation [2].
Continuous Flow Hydrogenation: Catalytic hydrogenation (10% Pd/C, 50 bar H₂) of tetrahydropyridine intermediates in continuous flow reactors achieves full conversion in <5 minutes at 80°C, compared to 12 hours in batch processes. This suppresses piperidine racemization and improves throughput [7] [8].
Table 2: Impact of Piperidine N-Protection on Reaction Outcomes
Protecting Group | Deprotection Conditions | Deprotection Yield (%) | Racemization Risk | Compatibility with Pyridine |
---|---|---|---|---|
Boc | TFA/DCM (1:1), 25°C | 98–99 | Low | High |
Cbz | H₂/Pd-C, EtOAc | 85–90 | Moderate | Low (reduction side products) |
Fmoc | Piperidine/DMF | 75–80 | Low | Moderate |
Stereoselectivity at the piperidine C4 position is crucial for bioactivity matching. Key advances:
Asymmetric Hydrogenation: Iridium-catalyzed hydrogenation of 4-(pyridin-2-yl)-1,2,3,6-tetrahydropyridines using Ir-(S,S)-f-Binaphane catalyst achieves 92% ee for the cis-configured product. Computational analysis reveals that π-stacking between the pyridine ring and ligand aryl groups dictates facial selectivity [7] [8].
Chiral Auxiliary Approaches: (R)-Phenethylglycine-derived auxiliaries on piperidine nitrogen enforce trans-diastereoselectivity (dr >15:1) during pyridine coupling. Auxiliary removal via hydrogenolysis preserves stereopurity, though scalability is limited .
Axial Chirality Transfer: Atropisomeric 2-bromo-5-methoxypyridines with ortho-terphenyl substituents undergo asymmetric Suzuki coupling with achiral piperidine boronic esters, yielding enantioenriched products (88–94% ee) via axial-to-central chirality transfer [4].
Table 3: Stereochemical Outcomes Under Different Catalytic Conditions
Method | Catalyst/Ligand | cis:trans Ratio | ee (%) | Key Stereocontrol Factor |
---|---|---|---|---|
Iridium Hydrogenation | Ir-(S,S)-f-Binaphane | 95:5 | 92 | Ligand-controlled enantiofacial H₂ addition |
Palladium-Mediated Reductive Amination | Pd-BINAP/SiO₂ | 10:90 | 85 (trans) | Chelation-controlled imine formation |
Organocatalytic Transfer Hydrogenation | Hantzsch ester/Chiral phosphoric acid | 55:45 | 90 (cis) | Proton-shuttling TS stabilization |
Computational modeling of the piperidine-pyridine torsion angle using DFT methods (B3LYP/6-31G*) identifies a 35–40° dihedral as energetically optimal for receptor binding. This conformation is accessible only when the piperidine C4 proton adopts an equatorial orientation, highlighting the critical link between stereochemistry and bioactivity .
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7